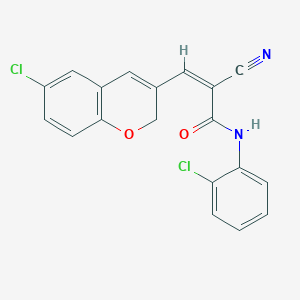

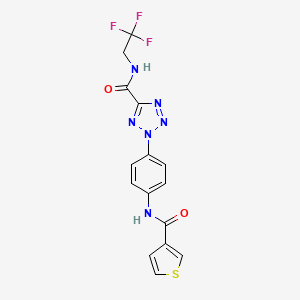

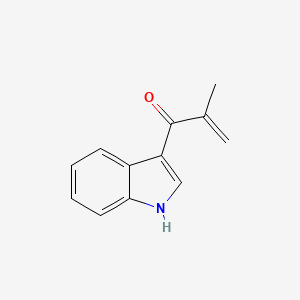

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their biological activities. In the context of 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, similar compounds have been synthesized using various methods. For instance, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and compared with reference compounds for cannabinoid receptor affinity, indicating the importance of substituents on the pyrazole nucleus for selectivity and potency . Another efficient synthesis method involved the use of TBTU as a catalyst for the formation of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing a high yield and purity of the pyrazole derivatives . These methods highlight the versatility of pyrazole synthesis and the potential for creating a wide range of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their interaction with biological targets. For example, the carbonyl oxygen in certain pyrazole carboxamides forms a hydrogen bond with a key lysine residue in cannabinoid receptors, which is proposed to account for the high affinity and inverse agonist activity . Single crystal X-ray diffraction studies have been used to determine the crystal structure of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which crystallizes in the monoclinic system and is stabilized by intermolecular C-H···O and C-H···π interactions . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions that can influence biological activity.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can lead to a variety of chemical transformations. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling reactions to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the versatility of pyrazole chemistry . These reactions are indicative of the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as fluorine atoms can affect the compound's lipophilicity and electronic properties, as seen in the synthesis and characterization of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which showed inhibition of cancer cell proliferation . The crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide revealed hydrogen bond interactions that stabilize the molecular structure . These properties are essential for understanding the behavior of the compound in different environments and its potential interactions with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their chemical reactivity and potential in synthesizing heterocyclic compounds. For instance, research has shown that pyrazole derivatives are key intermediates in the synthesis of various heterocyclic compounds due to their reactivity towards a range of nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, and triazine derivatives among others (Mohareb et al., 2004). This versatility is crucial for the development of new materials and pharmaceuticals, showcasing the compound's importance in synthetic chemistry.

Biological and Pharmacological Activities

The pyrazole core, present in this compound, has been the focal point of various studies exploring its biological and pharmacological activities. Notably, derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory properties, highlighting the potential of such compounds in drug development (Rahmouni et al., 2016). Furthermore, the incorporation of the pyrazole moiety into compounds has been associated with significant antimicrobial activities, offering a pathway for the discovery of new antimicrobial agents (El‐Borai et al., 2013).

Material Science Applications

In material science, the structural features of pyrazole derivatives, including this compound, have been utilized in the design of novel chemosensors. These chemosensors exhibit selective recognition capabilities for metal ions, demonstrating the compound's utility in environmental monitoring and analytical chemistry. A study illustrated the development of a colorimetric chemosensor based on a pyrazole derivative for the detection of metal cations, showcasing its high sensitivity and potential for practical applications (Aysha et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-15-7-9-16(10-8-15)23-19(22-11-5-6-12-22)17(13-20-23)18(24)21-14(2)3/h5-14H,4H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWMUZPMZTBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC(C)C)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)